REACTION_CXSMILES
|
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.[CH:9]1[C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([S:19](Cl)(=[O:21])=[O:20])[C:13]=2[CH:12]=[CH:11][N:10]=1>O1CCCC1>[CH:16]1[CH:17]=[C:18]2[C:13](=[C:14]([S:19]([N:1]3[CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7]3)(=[O:21])=[O:20])[CH:15]=1)[CH:12]=[CH:11][N:10]=[CH:9]2 |f:1.2|
|
Name
|
|
Quantity
|
3.413 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 10° C. or less
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 5° C. or less for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
followed by the addition of ethyl acetate (57 ml), water (17 ml), and 3 N hydrochloric acid aqueous solution (6.4 ml)
|
Type
|
CUSTOM
|
Details
|
The mixture was separated into layers
|
Type
|
CUSTOM
|
Details
|
to obtain a water layer
|
Type
|
WASH
|
Details
|
After washing the water layer with ethyl acetate (7 ml), water (6 ml), ethyl acetate (57 ml), and 6 N sodium hydroxide aqueous solution (3 ml)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to separate the mixture into layers
|
Type
|
CUSTOM
|
Details
|
obtain an organic layer
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |